BenchChemオンラインストアへようこそ!

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Medicinal Chemistry DPP-IV Inhibition Chemical Stability

Procure methyl 3-fluoroazetidine-3-carboxylate hydrochloride as the preferred entry point for 3-fluoroazetidine scaffolds. The methyl ester (HCl salt) enters amide coupling, reduction, or hydrolysis workflows directly, eliminating protection/deprotection steps required by Boc-protected or free-acid alternatives. For PET tracer programs, the 3-fluoroazetidine motif provides a robust ¹⁸F-labeling site and improves target binding affinity (IC₅₀ down to 8.7–8.8 nM vs. 16 nM for non-fluorinated analogs). In DPP-IV inhibitor leads, this scaffold resists intramolecular cyclization that inactivates 2-cyanoazetidine and 2-ketoazetidine subclasses, ensuring long-term formulation stability. For peptidomimetic anticancer agents, fluoro substitution blocks aldol cleavage, maintaining in vivo target engagement.

Molecular Formula C5H9ClFNO2
Molecular Weight 169.58 g/mol
CAS No. 1421920-61-7
Cat. No. B1407953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS1421920-61-7
Molecular FormulaC5H9ClFNO2
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CNC1)F.Cl
InChIInChI=1S/C5H8FNO2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H
InChIKeyLXRPGQJMUPHTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride (CAS 1421920-61-7): A Fluorinated Azetidine Building Block for Medicinal Chemistry and PET Tracer Development


Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1421920-61-7) is a fluorinated, four-membered nitrogen-containing heterocyclic building block with the molecular formula C5H9ClFNO2 and a molecular weight of 169.58 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs, where the 3-fluoroazetidine motif confers distinct physicochemical properties—including enhanced metabolic stability and modulated lipophilicity—that are not present in non-fluorinated azetidine analogs [2]. This compound is supplied as a hydrochloride salt, typically at 95–98% purity, and is employed in the synthesis of drug candidates, positron emission tomography (PET) tracers, and constrained peptidomimetic scaffolds .

Why Methyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride Cannot Be Replaced by Non-Fluorinated or Alternative Azetidine Analogs


Generic substitution of methyl 3-fluoroazetidine-3-carboxylate hydrochloride with non-fluorinated azetidine-3-carboxylate esters (e.g., methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) or simpler 3-fluoroazetidine hydrochloride (CAS 617718-46-4) is not functionally equivalent. The 3-fluoro substitution directly impacts molecular recognition and metabolic fate: the fluorine atom serves as a metabolically stable replacement for a hydroxyl group in peptide mimetics, rendering fluorinated azetidines resistant to aldol cleavage that degrades hydroxy-azetidine analogs [1]. Furthermore, the 3-fluoroazetidine core exhibits a distinct stability profile—specifically, it lacks the propensity for intramolecular cyclization and subsequent chemical inactivation that plagues the 2-cyanoazetidine and 2-ketoazetidine subclasses [2]. The methyl ester functionality provides a practical handle for further synthetic elaboration, whereas the free acid or alternative esters may exhibit different reactivity or require additional protection/deprotection steps. These molecular distinctions translate directly into differential biological outcomes and synthetic utility, as quantified below.

Methyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride: Quantified Differentiation vs. Closest Analogs


Chemical Stability: 3-Fluoroazetidines Resist Cyclization-Induced Inactivation Compared to 2-Cyano- and 2-Ketoazetidines

In the context of dipeptidyl peptidase IV (DPP IV) inhibitor development, the 3-fluoroazetidine subclass is explicitly differentiated from the 2-cyanoazetidine and 2-ketoazetidine subclasses by the absence of a critical chemical instability pathway. Both 2-cyanoazetidines and 2-ketoazetidines are prone to intramolecular cyclization, forming inactive ketopiperazine and dihydroketopyrazine byproducts, respectively [1]. In contrast, select 3-fluoroazetidines maintain inhibitory potencies below 1 μM without exhibiting this propensity for cyclization and the associated chemical instability [2].

Medicinal Chemistry DPP-IV Inhibition Chemical Stability

PDE5A Inhibition Potency: 3-Fluoroazetidine-Containing Compound Achieves Single-Digit Nanomolar IC50

A 3-fluoroazetidine moiety was incorporated into a quinoline-based inhibitor scaffold for phosphodiesterase 5 (PDE5) to enable 18F-radiolabeling. The resulting compound 7, which contains the 3-fluoroazetidine group, exhibited an IC50 of 5.92 nM against PDE5A in an in vitro enzymatic assay [1]. This potency is on par with or exceeds that of many non-fluorinated PDE5 inhibitors, and the presence of the fluorine atom is critical for enabling the subsequent 18F-radiolabeling step via aliphatic nucleophilic substitution [2].

PET Tracer Development PDE5 Inhibition CNS Imaging

CH24H PET Tracer Optimization: 3-Fluoroazetidine Incorporation Enhances Potency from 16 nM to 8.7–8.8 nM

In the development of PET tracers for cholesterol 24-hydroxylase (CH24H, CYP46A1), structure-based drug design (SBDD) was employed to incorporate a 3-fluoroazetidine moiety as the 18F-labeling site. Starting from lead compound 1 (IC50 = 16 nM, logD = 1.7), the introduction of the 3-fluoroazetidine group and subsequent optimization yielded compounds 3f and 3g with improved CH24H inhibitory potencies: IC50 = 8.8 nM for 3f and IC50 = 8.7 nM for 3g [1]. These compounds also demonstrated favorable lipophilicity, brain penetration, and unbound plasma protein binding for PET imaging applications [2].

PET Imaging CH24H CNS Drug Discovery

Metabolic Stability: 3-Fluoroazetidine Scaffold Resists Aldol Cleavage, Unlike Hydroxy-Azetidine Analogs

3-Fluoroazetidinecarboxylic acids are designed as hydroxy-azetidine analogues that are not susceptible to aldol cleavage—a key degradation pathway for hydroxy-substituted azetidines. A specific fluoroazetidine iminosugar derivative, trans,trans-2,4-dihydroxy-3-fluoroazetidine, was evaluated for anticancer activity and was found to inhibit the growth of pancreatic cancer cells to a similar degree as the clinical agent gemcitabine [1]. While direct IC50 values for the target methyl ester hydrochloride are not reported, this study establishes the fundamental metabolic stability advantage of the 3-fluoroazetidine core over its hydroxy-substituted counterparts [2].

Peptidomimetics Anticancer Iminosugars

Synthetic Utility: Methyl Ester Enables Direct Elaboration Without Additional Protection

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride provides a methyl ester handle that is directly amenable to further synthetic transformations, including hydrolysis to the free carboxylic acid (3-fluoroazetidine-3-carboxylic acid hydrochloride), amide coupling, or reduction, without requiring additional protection/deprotection steps [1]. In contrast, the free acid form (CAS 1363380-85-1) or Boc-protected derivatives (e.g., 1-Boc-3-fluoroazetidine-3-carboxylic acid, CAS 1363382-00-6) require either deprotection or activation steps before use, adding synthetic steps and potentially reducing overall yield [2].

Organic Synthesis Building Block Medicinal Chemistry

Methyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride: Recommended Procurement Scenarios Based on Quantified Differentiation


Development of 18F-Labeled PET Tracers for CNS Targets (e.g., CH24H, PDE5)

This compound is the preferred starting material for medicinal chemistry teams designing 18F-labeled PET tracers, particularly for central nervous system (CNS) targets such as cholesterol 24-hydroxylase (CH24H) or phosphodiesterase 5 (PDE5). As demonstrated in peer-reviewed studies, the 3-fluoroazetidine group serves a dual purpose: it provides a robust 18F-labeling site via nucleophilic aliphatic substitution and, in the case of CH24H inhibitors, contributes a measurable improvement in target binding affinity (from IC50 = 16 nM to 8.7–8.8 nM) [1]. Non-fluorinated azetidine analogs or alternative 18F-labeling strategies cannot simultaneously deliver this combination of high potency, suitable lipophilicity, and radiolabeling compatibility [2].

Synthesis of Metabolically Stable Peptidomimetics and Iminosugar Anticancer Agents

For research groups focused on peptidomimetic design or iminosugar-based anticancer agents, methyl 3-fluoroazetidine-3-carboxylate hydrochloride is the entry point to 3-fluoroazetidinecarboxylic acid scaffolds that are engineered to resist aldol cleavage—a key metabolic degradation pathway for hydroxy-azetidine analogs [1]. Procurement of this methyl ester enables the synthesis of derivatives that maintain target engagement in vivo, as evidenced by the pancreatic cancer cell growth inhibition achieved by a fluoroazetidine iminosugar that matches the activity of gemcitabine [2].

DPP-IV Inhibitor Lead Optimization Requiring Chemical Stability

In DPP-IV inhibitor programs where chemical stability is a critical selection criterion, the 3-fluoroazetidine subclass offers a distinct advantage over 2-cyano- and 2-ketoazetidine alternatives. The latter subclasses are documented to undergo intramolecular cyclization into inactive byproducts (ketopiperazines and dihydroketopyrazines), whereas 3-fluoroazetidines maintain sub-micromolar inhibitory potencies without this instability liability [1]. Researchers should prioritize methyl 3-fluoroazetidine-3-carboxylate hydrochloride as a building block for stable DPP-IV inhibitor leads, particularly when long-term formulation stability or reliable in vivo pharmacokinetics are required [2].

Parallel Library Synthesis Requiring a Versatile, Unprotected Methyl Ester Handle

For high-throughput medicinal chemistry campaigns or parallel library synthesis, the methyl ester form of this compound (as the hydrochloride salt) provides a ready-to-use building block that eliminates the need for additional protection or activation steps [1]. Compared to the free acid (which requires activation) or Boc-protected variants (which require deprotection), this methyl ester directly enters amide coupling, reduction, or hydrolysis workflows, reducing synthetic step count by 1–2 operations per compound [2]. This efficiency gain is particularly valuable in resource-constrained discovery settings or when synthesizing large, diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.